1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide

Description

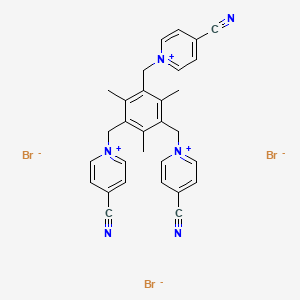

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide is a tripodal cationic compound featuring a central 2,4,6-trimethylbenzene (mesitylene) core linked via methylene groups to three 4-cyanopyridinium moieties. The bromide counterions balance the positive charge of the pyridinium units. This architecture imparts unique electronic and steric properties, making it suitable for applications in catalysis, coordination chemistry, and materials science. The electron-withdrawing cyano groups enhance the electrophilicity of the pyridinium rings, facilitating interactions with nucleophiles or anions . Its rigid, symmetric structure also promotes self-assembly in supramolecular systems or metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C30H27Br3N6 |

|---|---|

Molecular Weight |

711.3 g/mol |

IUPAC Name |

1-[[3,5-bis[(4-cyanopyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carbonitrile;tribromide |

InChI |

InChI=1S/C30H27N6.3BrH/c1-22-28(19-34-10-4-25(16-31)5-11-34)23(2)30(21-36-14-8-27(18-33)9-15-36)24(3)29(22)20-35-12-6-26(17-32)7-13-35;;;/h4-15H,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |

InChI Key |

VJMRVHYOQNEWHC-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C#N)C)C[N+]3=CC=C(C=C3)C#N)C)C[N+]4=CC=C(C=C4)C#N.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide typically involves a multi-step process:

Formation of the Central Benzene Core: The starting material, 2,4,6-trimethylbenzene, undergoes a series of reactions to introduce methylene bridges at the 1,3,5-positions. This can be achieved through Friedel-Crafts alkylation using formaldehyde and a Lewis acid catalyst such as aluminum chloride.

Introduction of Cyanopyridinium Groups: The methylene-bridged benzene intermediate is then reacted with 4-cyanopyridine in the presence of a strong base like sodium hydride to form the desired cyanopyridinium groups.

Quaternization: The final step involves the quaternization of the pyridine nitrogen atoms with methyl bromide to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanopyridinium groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the cyanopyridinium groups, where nucleophiles like hydroxide or alkoxide ions replace the cyanide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide has several scientific research applications:

Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand, forming stable complexes with metal ions.

Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of quaternary ammonium groups, which are known to disrupt microbial cell membranes.

Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide involves its interaction with molecular targets through its quaternary ammonium groups. These groups can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations by stabilizing reactive intermediates and lowering activation energies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

In contrast, the 4-nitrophenyl analogue in Erlenmeyer reactions showed superior activity due to resonance stabilization of intermediates, achieving >90% yield with 5.7×10⁵ mmol catalyst loading .

Supramolecular Behavior: The zwitterionic carboxylate variant () forms coordination polymers with diverse topologies, while the target compound’s cyano groups favor anion-π interactions, enabling distinct MOF architectures .

Photochromic Properties: A manganese(II) MOF using a related zwitterionic ligand (H3taznaBr3, ) demonstrated UV-induced photochromism, suggesting that substituting cyano for carboxylate groups in the target compound could modulate optoelectronic responses .

Biological and Material Applications: Monomeric analogues like 1-benzyl-4-cyanopyridinium bromide () lack the tripodal structure’s cooperative effects, underscoring the importance of the mesitylene core in stabilizing multi-anion interactions or framework formation .

Counterion and Electronic Effects

The bromide counterion in the target compound contrasts with larger anions (e.g., BF₄⁻, PF₆⁻) used in related catalysts (). Smaller anions like Br⁻ improve solubility in polar solvents but may reduce thermal stability compared to bulky anions. The cyano group’s strong electron-withdrawing nature further differentiates the target compound from dimethylamino-substituted analogues, which exhibit weaker electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.